1-(2-chloro-6-fluorobenzyl)-N-(2,5-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,5-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine and chlorine atoms, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,5-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2,5-difluoroaniline under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,5-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine and chlorine sites, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,5-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,5-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroanisole: Shares similar structural elements but lacks the pyridine and carboxamide groups.
2-Chloro-6-fluorobenzyl chloride: An intermediate in the synthesis of the target compound.
2,5-Difluoroaniline: Another intermediate used in the synthesis process.
Uniqueness
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,5-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of multiple halogen atoms and the presence of both pyridine and carboxamide groups. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H12ClF3N2O2 |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,5-difluorophenyl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C19H12ClF3N2O2/c20-14-2-1-3-15(22)13(14)10-25-9-11(4-7-18(25)26)19(27)24-17-8-12(21)5-6-16(17)23/h1-9H,10H2,(H,24,27) |
InChI Key |
JCXWRZVYHKGIFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)F)F)F |
Origin of Product |
United States |
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